BMS-1001, also known as BMS-1001, is a small molecule developed by Bristol-Myers Squibb. [, , , ] It functions as an inhibitor of the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). [, , , ] This interaction plays a crucial role in suppressing the immune system's response, and its inhibition represents a promising target for anticancer immunotherapy. [, , , ]
While the provided abstracts do not detail the specific synthesis pathway for BMS-1001, they indicate that it is a product of optimization efforts by Bristol-Myers Squibb, suggesting an iterative design and synthesis process. [, , , ] Further research into patents or publications from Bristol-Myers Squibb would be necessary to uncover the specific synthetic route employed.
BMS-1001 functions by binding to PD-L1 and directly blocking its interaction with PD-1. [, , , ] This prevents the PD-1/PD-L1 pathway from suppressing the activation and proliferation of T cells, thereby enhancing the immune system's ability to recognize and attack cancer cells. Specifically:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4